molecular formula C7H4FN3O B2841206 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 1436850-60-0

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2841206
CAS No.: 1436850-60-0
M. Wt: 165.127
InChI Key: YTCNVRVBGUGSDX-UHFFFAOYSA-N
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Description

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one is a fluorinated derivative of benzotriazinone Compounds in this class are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the fluorination of a benzotriazinone precursor. Common methods include:

    Electrophilic fluorination: Using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.

    Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.

Industrial Production Methods

Industrial production may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Mild conditions with H₂O₂ in aqueous medium.

    Reduction: Anhydrous conditions with LiAlH₄ in ether.

    Substitution: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products

The major products depend on the specific reaction and conditions used. For example, oxidation may yield a more oxidized benzotriazinone derivative, while reduction may yield a partially or fully reduced product.

Scientific Research Applications

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one depends on its specific application:

    Molecular Targets: May interact with enzymes, receptors, or other proteins.

    Pathways Involved: Could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: The non-fluorinated parent compound.

    7-Chloro-1,2,3-Benzotriazin-4(3H)-one: A chlorinated derivative with different properties.

    7-Bromo-1,2,3-Benzotriazin-4(3H)-one: A brominated derivative with unique reactivity.

Uniqueness

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to the presence of the fluorine atom, which can enhance its biological activity, stability, and lipophilicity compared to its non-fluorinated or halogenated counterparts.

Properties

IUPAC Name

7-fluoro-3H-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCNVRVBGUGSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

59.23 g (0.387 mol) of benzotriazol-1-ol, 65.776 ml (0.387 mol) of N-ethyldiisopropylamine and 74.15 g (0.387 mol) of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride were added successively at room temperature to a solution of 50.0 g (0.322 mol) of 2-amino-4-fluorobenzoic acid in 600 ml of dimethylformamide. 64.46 ml (0.451 mol) of ammonia in methanol (7 mol/l) were added dropwise with stirring, and the mixture was stirred for 18 hours. Water (2 l) and concentrated sodium chloride solution (0.5 l) were added to the batch. The mixture was extracted three times with ethyl acetate (0.75 l each time). The organic phase was dried over sodium sulfate, filtered, and the solvent was subsequently stripped off in a Rotavapor. The residue was triturated with 2-methoxy-2-methylpropane (0.2 l) and ligroin (0.1 l). The crystalline precipitate was filtered off with suction and dried in a drying cabinet, giving 44.5 g of 2-amino-4-fluorobenzamide as solid. 35.85 g (0.520 mol) of sodium nitrite in 75 ml of water were added dropwise at room temperature to a suspension of 44.5 g (0.289 mol) of 2-amino-4-fluorobenzamide in 1.4 l of hydrochloric acid (25%). The mixture was stirred for 2 hours with ice-cooling. The deposited precipitate was filtered off with suction, rinsed with water and dried at 60° C. in a vacuum drying cabinet, giving 32.58 g of 7-fluoro-3H-benzo[d]-1,2,3-triazin-4-one as solid; HPLC/MS (M+H)+=166; 1H NMR (300 MHz, DMSO) δ 8.32 (dd, J=8.8, 5.7, 1H), 7.87 (dd, J=9.0, 2.5, 1H), 7.64 (td, J=8.7, 2.5, 1H).
Quantity
35.85 g
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One

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